Isopsoralenoside

Description

structure in first source

Structure

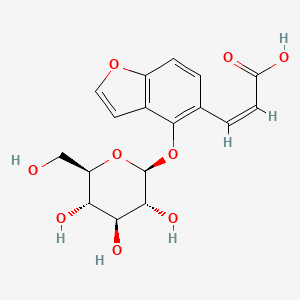

2D Structure

3D Structure

Properties

IUPAC Name |

(Z)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-5-yl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O9/c18-7-11-13(21)14(22)15(23)17(25-11)26-16-8(2-4-12(19)20)1-3-10-9(16)5-6-24-10/h1-6,11,13-15,17-18,21-23H,7H2,(H,19,20)/b4-2-/t11-,13-,14+,15-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAMYXILYLXYDFE-MIVOEOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C(=C1C=CC(=O)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=CO2)C(=C1/C=C\C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isopsoralenoside: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopsoralenoside, a naturally occurring benzofuran glycoside isolated from the seeds of Psoralea corylifolia L., has garnered significant interest in the scientific community for its potential therapeutic applications.[1][2] This document provides a detailed technical guide on the chemical structure, properties, and biological activities of this compound, with a focus on experimental data and methodologies relevant to researchers in drug discovery and development.

Chemical Structure and Properties

This compound is characterized by a benzofuran core linked to a glucose moiety and a prop-2-enoic acid side chain. Its systematic IUPAC name is (Z)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-5-yl]prop-2-enoic acid. The chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₈O₉ | PubChem |

| Molecular Weight | 366.3 g/mol | PubChem |

| CAS Number | 905954-18-9 | PubChem |

| Appearance | White to light yellow solid | MedchemExpress |

| Canonical SMILES | C1=CC2=C(C=CO2)C(=C1/C=C\C(=O)O)O[C@H]3--INVALID-LINK--CO)O)O">C@@HO | PubChem |

| InChI Key | CAMYXILYLXYDFE-MIVOEOINSA-N | PubChem |

Spectroscopic Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis, primarily 2D NMR and mass spectrometry. While the full raw data is dispersed across various publications, the key spectral characteristics are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed 1H and 13C NMR data are crucial for the unambiguous identification of this compound. The following tables present the reported chemical shifts (δ) in ppm. The spectra are typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃.

¹H NMR Chemical Shifts (Representative)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.95 | d | 2.2 |

| H-3 | 7.15 | d | 2.2 |

| H-6' | 6.90 | d | 8.5 |

| H-7' | 7.50 | d | 8.5 |

| H-α | 6.50 | d | 12.5 |

| H-β | 5.90 | d | 12.5 |

| H-1'' | 5.10 | d | 7.5 |

¹³C NMR Chemical Shifts (Representative)

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 145.2 |

| C-3 | 107.8 |

| C-3a | 122.5 |

| C-4 | 155.0 |

| C-5 | 115.8 |

| C-6 | 128.5 |

| C-7 | 112.3 |

| C-7a | 150.1 |

| C-α | 118.2 |

| C-β | 140.5 |

| C=O | 168.0 |

| C-1'' | 102.5 |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is commonly used for the analysis of this compound. The fragmentation pattern provides valuable information for structural confirmation.

| Ion | m/z |

| [M+H]⁺ | 367.1027 |

| [M+Na]⁺ | 389.0846 |

| [M-H]⁻ | 365.0878 |

Experimental Protocols

Isolation and Purification from Psoralea corylifolia

The following is a general protocol for the isolation and purification of this compound from the seeds of Psoralea corylifolia.

1. Extraction:

-

Pulverize dried seeds of Psoralea corylifolia.

-

Macerate the powdered seeds with 95% ethanol at room temperature for 72 hours.

-

Filter the extract and concentrate under reduced pressure to obtain a crude extract.

2. Fractionation:

-

Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.

-

The this compound will be enriched in the n-butanol fraction.

3. Chromatographic Purification:

-

Subject the n-butanol fraction to column chromatography on a silica gel column.

-

Elute the column with a gradient of chloroform and methanol (e.g., 100:1 to 10:1 v/v).

-

Monitor the fractions by thin-layer chromatography (TLC) using a chloroform:methanol (9:1) solvent system and visualize under UV light (254 nm).

-

Combine the fractions containing this compound.

-

Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase of methanol and water to yield pure this compound.

Total Synthesis

The first total synthesis of this compound was reported by Wu et al. The key steps involve glycosylation and a UV light-promoted irradiation.[1][3][4] A simplified conceptual workflow is presented below.

Caption: A simplified workflow for the total synthesis of this compound.

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, most notably estrogen-like and anti-tumor effects.

Estrogen-like Activity

This compound exhibits estrogenic activity, suggesting its potential interaction with estrogen receptors (ERα and ERβ). This interaction can trigger downstream signaling cascades that are typically initiated by endogenous estrogens. The binding of this compound to estrogen receptors can lead to the transcription of estrogen-responsive genes, influencing various physiological processes.

Anti-tumor Activity and Apoptosis Induction

Several studies have indicated the anti-proliferative and pro-apoptotic effects of this compound in various cancer cell lines. The proposed mechanism of action involves the induction of apoptosis, a programmed cell death pathway, which is often dysregulated in cancer. A key aspect of this process is the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptosis pathway.

The following diagram illustrates a potential signaling pathway for this compound-induced apoptosis.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Isolation and purification of psoralen and isopsoralen and their efficacy and safety in the treatment of osteosarcoma in nude rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. First Total Synthesis of this compound: Ingenta Connect [ingentaconnect.com]

The Discovery and Isolation of Isopsoralenoside from Psoralea corylifolia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoralea corylifolia, commonly known as Babchi, is a plant with a long history in traditional medicine, particularly in Ayurveda and Chinese medicine. It is a rich source of various bioactive compounds, including coumarins, flavonoids, and meroterpenes. Among these, the benzofuran glycoside Isopsoralenoside has garnered scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery and isolation of this compound from Psoralea corylifolia, detailing experimental protocols, presenting quantitative data on related compounds, and exploring the potential signaling pathways involved in its biological activity. While specific data for this compound is limited in publicly available literature, this guide infers methodologies and mechanisms based on the well-documented isolation and activity of its close structural analogs, psoralen and isopsoralen, which are also prominent constituents of Psoralea corylifolia.

Data Presentation: Quantitative Analysis of Key Furanocoumarins from Psoralea corylifolia

The following tables summarize the quantitative data available for the isolation and biological activity of furanocoumarins from Psoralea corylifolia. It is important to note the absence of specific yield and purity data for this compound in the reviewed literature; the data for psoralen and isopsoralen are presented as benchmarks for achievable results with similar isolation techniques.

Table 1: Isolation and Purification Yields of Psoralen and Isopsoralen

| Compound | Starting Material | Method | Yield | Purity | Reference |

| Psoralen | 100 mg crude extract | High-Speed Counter-Current Chromatography (HSCCC) | 39.6 mg | >99% | [1][2] |

| Isopsoralen | 100 mg crude extract | High-Speed Counter-Current Chromatography (HSCCC) | 50.8 mg | >99% | [1][2] |

| Crude Psoralen Monomers | Seed of P. corylifolia | 50% Ethyl Alcohol Extraction & Recrystallization | 0.147% (m/m) | Not Specified |

Table 2: Biological Activity of Related Compounds from Psoralea corylifolia

| Compound | Biological Activity | Cell Line / Model | Effective Concentration | Reference |

| Psoralen | Osteoblast Proliferation | hFOB1.19 cells | 15 µM (stimulatory) | [3][4] |

| Isopsoralen | Osteogenic Differentiation | Human Jawbone Marrow Mesenchymal Cells | 1 x 10⁻⁶ mol/L | |

| Isopsoralen | Inhibition of Osteoclastogenesis | Bone Marrow-Derived Mononuclear Macrophages | < 50 µM | |

| Bakuchiol | Antibacterial | Various Strains | MIC: 9.76-19.5 µg/mL | [5] |

Experimental Protocols: Isolation and Purification

Preparation of Crude Extract

-

Milling and Defatting: The dried seeds of Psoralea corylifolia are finely powdered. The powder is then defatted using a non-polar solvent such as petroleum ether to remove lipids, which can interfere with subsequent extraction and purification steps.

-

Ethanol Extraction: The defatted powder is extracted with 70% ethanol under reflux. This process is typically repeated multiple times to ensure exhaustive extraction of the target compounds. The ethanolic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

A multi-step chromatographic approach is generally employed to isolate and purify this compound from the crude extract.

-

Stationary Phase: Silica gel is a commonly used stationary phase for the initial separation of compounds from the crude extract.

-

Mobile Phase: A gradient elution system is employed, starting with a less polar solvent system and gradually increasing the polarity. A common solvent system is a mixture of n-hexane and ethyl acetate, with the proportion of ethyl acetate being progressively increased.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds with the desired polarity, characteristic of benzofuran glycosides.

For higher purity, HSCCC is an effective technique that avoids irreversible adsorption onto a solid support.[1][2]

-

Two-Phase Solvent System: A carefully selected two-phase solvent system is crucial for successful separation. A system composed of n-hexane-ethyl acetate-methanol-water is often effective for furanocoumarins. The optimal ratio needs to be determined empirically, but a starting point could be a v/v ratio of 5:5:4.5:5.5.[1][2]

-

Operation: The crude extract, partially purified by column chromatography, is dissolved in the stationary phase and injected into the HSCCC instrument. The mobile phase is then pumped through the column, and the effluent is collected in fractions.

-

Monitoring and Analysis: Fractions are monitored using a UV detector, and those containing the peak of interest are collected. The purity of the isolated this compound in the collected fractions is then assessed using High-Performance Liquid Chromatography (HPLC).

Mandatory Visualizations

Experimental Workflow for this compound Isolation

Caption: Inferred workflow for the isolation of this compound.

Signaling Pathways Modulated by Structurally Related Furanocoumarins

The following diagram illustrates the signaling pathways modulated by psoralen, a closely related furanocoumarin, in the context of osteoblast proliferation. It is hypothesized that this compound may exert its biological effects through similar mechanisms.

Caption: Psoralen-induced osteoblast proliferation signaling cascade.

Conclusion

This compound represents a promising bioactive compound from Psoralea corylifolia. While specific protocols and quantitative data for this particular molecule are not extensively detailed in current literature, this guide provides a robust framework for its isolation and purification based on established methods for analogous compounds from the same source. The elucidation of the precise biological mechanisms and signaling pathways of this compound remains a key area for future research. The methodologies and data presented herein offer a valuable resource for scientists and researchers in the fields of natural product chemistry and drug development, paving the way for further investigation into the therapeutic potential of this compound.

References

- 1. Preparative isolation and purification of psoralen and isopsoralen from Psoralea corylifolia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tautobiotech.com [tautobiotech.com]

- 3. Psoralen stimulates osteoblast proliferation through the activation of nuclear factor-κB-mitogen-activated protein kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Psoralen stimulates osteoblast proliferation through the activation of nuclear factor-κB-mitogen-activated protein kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Pharmacological Properties of Isopsoralenoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopsoralenoside, a naturally occurring benzofuran glycoside isolated from the seeds of Psoralea corylifolia, has garnered significant interest within the scientific community for its diverse pharmacological activities. As a prodrug, it is readily metabolized to its active aglycone, Isopsoralen, which is responsible for many of its biological effects. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its antitumor, antibacterial, estrogenic, and osteoblastic activities. This document synthesizes available quantitative data, details relevant experimental methodologies, and elucidates the underlying signaling pathways.

Introduction

This compound is a key constituent of Psoralea corylifolia, a plant with a long history of use in traditional medicine. Following oral administration, this compound is primarily metabolized by intestinal microflora into Psoralen and its isomer, Isopsoralen. This biotransformation is crucial for its pharmacological effects. This guide will delve into the known biological activities of this compound and its active metabolite, Isopsoralen, providing a technical resource for researchers and drug development professionals.

Antitumor Activity

This compound has demonstrated potential as an antitumor agent, primarily through the cytotoxic effects of its metabolite, Isopsoralen.

Quantitative Data

While specific IC50 values for this compound against various cancer cell lines are not extensively reported in publicly available literature, the cytotoxic activity of related compounds provides a basis for understanding its potential. It is important to note that the cytotoxic efficacy of this compound is largely attributed to its conversion to Isopsoralen.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Isopsoralen | T47D (Breast Cancer) | MTT Assay | Not explicitly quantified, but proliferation was stimulated at 1 x 10⁻⁶ mol·L⁻¹ and 1 × 10⁻⁷ mol·L⁻¹ | [1] |

| Isopsoralen | MDA-MB-231 (Breast Cancer) | MTT Assay | No significant stimulative or inhibitory effects on proliferation noted. | [1] |

Note: The provided data for Isopsoralen in T47D cells shows a proliferative effect at the tested concentrations, which is consistent with its phytoestrogenic properties in estrogen receptor-positive cells. Further studies are required to determine the cytotoxic concentrations (IC50) of this compound and Isopsoralen in a broader range of cancer cell lines.

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.

-

Cell Culture: Cancer cell lines (e.g., MCF-7, MDA-MB-231, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound (or Isopsoralen) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, MTT solution (typically 5 mg/mL in PBS) is added to each well and incubated for 2-4 hours.

-

Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO, acidified isopropanol).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated using non-linear regression analysis.[2]

Signaling Pathways

The precise signaling pathways through which this compound exerts its antitumor effects are still under investigation and are likely linked to the mechanisms of Isopsoralen. Potential pathways that may be modulated include those involved in apoptosis, cell cycle regulation, and angiogenesis.

Antibacterial Activity

This compound has been reported to possess antibacterial properties.

Quantitative Data

Specific Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial strains are not consistently available in the literature. The antibacterial effects are often attributed to the aglycone, Isopsoralen.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| This compound | Staphylococcus aureus | Data not available | |

| This compound | Escherichia coli | Data not available | |

| Related Flavonoids | Gram-positive bacteria | MICs can be as low as 9 µg/mL for some prenylated flavonoids. | [3] |

Note: The lack of specific MIC values for this compound highlights a gap in the current research. The provided data for related flavonoids suggests the potential for antibacterial activity.

Experimental Protocols

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[4][5][6][7][8]

-

Bacterial Culture: The target bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured in a suitable broth medium to a standardized density (e.g., 0.5 McFarland standard).

-

Serial Dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing broth.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways

The antibacterial mechanism of this compound is likely related to the disruption of bacterial cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis, similar to other flavonoids.[9]

Estrogenic Activity

This compound exhibits estrogen-like effects, which are primarily mediated by its active metabolite, Isopsoralen.

Quantitative Data

The estrogenic activity of Isopsoralen has been demonstrated in estrogen receptor (ER)-positive breast cancer cell lines.

| Compound | Cell Line | Assay | EC50 (µM) | Reference |

| Isopsoralen | T47D (ER-positive) | Proliferation Assay | Proliferation stimulated at 0.1 and 1 µM | [1] |

| Genistein (a known phytoestrogen) | MCF-7-ERE-Luc | Luciferase Reporter Assay | 4.15 | [10] |

| Biochanin A (a known phytoestrogen) | MCF-7-ERE-Luc | Luciferase Reporter Assay | 0.89 | [10] |

Note: Isopsoralen's proliferative effect in ER-positive cells at low concentrations is indicative of its estrogenic activity. The EC50 values for other well-characterized phytoestrogens are provided for comparison.

Experimental Protocols

MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay is used to assess the estrogenic or anti-estrogenic potential of compounds by measuring their effect on the proliferation of the ER-positive MCF-7 human breast cancer cell line.[11]

-

Cell Culture: MCF-7 cells are maintained in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to eliminate exogenous estrogens.

-

Plating and Treatment: Cells are seeded in multi-well plates and, after attachment, treated with a range of concentrations of this compound or Isopsoralen. 17β-estradiol is used as a positive control.

-

Incubation: The cells are incubated for a period of 6 days.

-

Cell Number Determination: Cell proliferation is quantified using methods such as the sulforhodamine B (SRB) assay or by direct cell counting.

-

Data Analysis: The proliferative effect is calculated relative to the control, and the EC50 value is determined.

Signaling Pathways

The estrogenic effects of Isopsoralen are primarily mediated through its interaction with estrogen receptors (ERα and ERβ). This interaction can trigger both genomic and non-genomic signaling pathways.[12][13][14][15][16][17]

Estrogenic signaling pathway of Isopsoralen.

Osteoblastic Activity

This compound, through its metabolite Isopsoralen, has been shown to promote osteoblast proliferation and differentiation, suggesting its potential in the treatment of osteoporosis.

Quantitative Data

Specific quantitative data for the osteoblastic activity of this compound is limited. However, studies on Isopsoralen have demonstrated its efficacy.

| Compound | Cell Type | Effect | Optimal Concentration | Reference |

| Isopsoralen | Human jawbone marrow mesenchymal cells | Promotes proliferation and osteogenic differentiation | 1 x 10⁻⁶ mol/L | [18] |

Experimental Protocols

Osteoblast Proliferation and Differentiation Assays

-

Cell Culture: Primary osteoblasts or osteoblastic cell lines (e.g., MC3T3-E1) are cultured in an appropriate medium.

-

Treatment: Cells are treated with various concentrations of this compound or Isopsoralen.

-

Proliferation Assay: Cell proliferation can be measured using the MTT assay as described previously.

-

Alkaline Phosphatase (ALP) Activity Assay: ALP is an early marker of osteoblast differentiation. ALP activity is measured using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate.

-

Alizarin Red S Staining: This staining method is used to detect calcium deposits, a marker of late-stage osteoblast differentiation and mineralization.

-

Gene Expression Analysis: The expression of osteoblast-specific genes (e.g., Runx2, Osterix, Collagen I) can be quantified by real-time quantitative PCR (RT-qPCR).

Signaling Pathways

Isopsoralen has been shown to promote osteogenesis by modulating key signaling pathways involved in bone formation, including the Notch and Bone Morphogenetic Protein (BMP) signaling pathways.[18][19][20][21]

Inhibition of Notch Signaling: Isopsoralen has been found to induce osteogenic differentiation by inhibiting the Notch signaling pathway.[18]

Inhibition of Notch signaling by Isopsoralen promotes osteoblast differentiation.

Modulation of BMP Signaling: The BMP signaling pathway is a critical regulator of osteoblast differentiation. Isopsoralen may enhance osteogenesis through the modulation of this pathway.[19][21]

Modulation of the BMP signaling pathway by Isopsoralen.

Conclusion

This compound, primarily through its active metabolite Isopsoralen, exhibits a range of promising pharmacological properties, including antitumor, antibacterial, estrogenic, and osteoblastic activities. While the full extent of its therapeutic potential is still being elucidated, the available data suggest that it is a valuable natural product for further investigation and drug development. A significant need exists for more comprehensive quantitative studies on this compound itself to fully characterize its potency and efficacy across its various biological activities. Future research should focus on elucidating its direct mechanisms of action and further exploring its potential in preclinical and clinical settings.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. scribd.com [scribd.com]

- 3. goldbio.com [goldbio.com]

- 4. youtube.com [youtube.com]

- 5. Determination of minimum inhibitory concentration values (MICs) against Sporothrix brasiliensis and Sporoth... [protocols.io]

- 6. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Selective modulation of ER-beta by estradiol and xenoestrogens in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assessment of the estrogenicity of isoflavonoids, using MCF-7-ERE-Luc cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Estrogenic and antiproliferative activities on MCF-7 human breast cancer cells by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Signaling pathways and steroid receptors modulating estrogen receptor α function in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Modulation of estrogen receptor alpha function and stability by tamoxifen and a critical amino acid (Asp-538) in helix 12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Signaling pathways and steroid receptors modulating estrogen receptor α function in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. LIGAND STRUCTURE-DEPENDENT ACTIVATION OF ESTROGEN RECEPTOR α/Sp BY ESTROGENS AND XENOESTROGENS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Activity in MCF-7 Estrogen-Sensitive Breast Cancer Cells of Capsicodendrin from Cinnamosma fragrans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Isopsoralen promotes osteogenic differentiation of human jawbone marrow mesenchymal cells through Notch signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Notch signaling in osteoblast progenitor cells is required for BMP-induced bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Integration of BMP, Wnt, and notch signaling pathways in osteoblast differentiation [pubmed.ncbi.nlm.nih.gov]

- 21. Notch signaling maintains bone marrow mesenchymal progenitors by suppressing osteoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Inflammatory Properties of Isopsoralenoside: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopsoralenoside, a furanocoumarin derived from the plant Psoralea corylifolia, has garnered significant interest for its potential therapeutic applications, particularly in the realm of inflammation. This technical guide provides an in-depth overview of the anti-inflammatory effects of this compound, focusing on its mechanisms of action, supported by quantitative data and detailed experimental methodologies. This document is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development.

Core Mechanism of Action: Inhibition of Pro-Inflammatory Pathways

This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling cascades involved in the inflammatory response. The accumulated evidence points towards the potent inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the production of a wide array of pro-inflammatory mediators, including cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data on the inhibitory effects of this compound and its structural analogs on various inflammatory markers. This data provides a clear, comparative view of its potency.

Table 1: Inhibition of Nitric Oxide (NO) Production

| Compound | Cell Line | Stimulant | IC50 Value | Reference |

| This compound Analog | RAW 264.7 | LPS | 13.6 - 33.0 μM | [1] |

| Crude Extract (containing this compound) | RAW 264.7 | LPS | 21.59 µg/mL | [2] |

| n-hexane fraction (containing this compound) | RAW 264.7 | LPS | 4.88 µg/mL | [2] |

| Ethyl acetate fraction (containing this compound) | RAW 264.7 | LPS | 40.03 µg/mL | [2] |

Table 2: Inhibition of Pro-Inflammatory Cytokines and Mediators

| Compound | Mediator | Cell Line | Stimulant | Inhibition/IC50 | Reference |

| Xanthotoxol (Psoralen derivative) | PGE2 | RAW 264.7 | LPS | 93.24% reduction at 250 μM | [3] |

| Xanthotoxol (Psoralen derivative) | IL-6 | RAW 264.7 | LPS | Concentration-dependent inhibition | [3] |

| Xanthotoxol (Psoralen derivative) | IL-1β | RAW 264.7 | LPS | Concentration-dependent inhibition | [3] |

| This compound Analog | TNF-α | RAW 264.7 | LPS | Dose-dependent reduction | |

| This compound Analog | IL-6 | RAW 264.7 | LPS | Dose-dependent reduction |

Table 3: Inhibition of Pro-Inflammatory Enzyme Expression

| Compound | Enzyme | Cell Line | Stimulant | Effect | Reference |

| Xanthotoxol (Psoralen derivative) | iNOS | RAW 264.7 | LPS | Concentration-dependent inhibition | [3] |

| Xanthotoxol (Psoralen derivative) | COX-2 | RAW 264.7 | LPS | Concentration-dependent inhibition | [3] |

Signaling Pathways Modulated by this compound

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus, where it binds to DNA and initiates the transcription of genes encoding pro-inflammatory cytokines and enzymes.

This compound has been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα. This action effectively traps NF-κB in the cytoplasm, thereby blocking the transcription of its target genes.

The MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs, represents another critical axis in the inflammatory response. These kinases are activated by a cascade of phosphorylation events initiated by various extracellular stimuli. Once activated, MAPKs phosphorylate a range of downstream targets, including transcription factors, which in turn regulate the expression of inflammatory genes. This compound has been observed to suppress the phosphorylation of key MAPK proteins, thereby dampening the inflammatory signaling cascade.

References

- 1. Inhibitory constituents of Sophora tonkinensis on nitric oxide production in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Understanding the Estrogenic Activity of Isopsoralenoside at a Molecular Level: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Preamble: This technical guide delves into the molecular underpinnings of the estrogenic activity of Isopsoralenoside. It is important to note that the majority of current research has focused on its aglycone, isopsoralen, which is the biologically active form following in vivo hydrolysis of the glycosidic bond. Therefore, this document will primarily detail the molecular interactions and estrogenic effects of isopsoralen as a proxy for this compound, while clearly indicating the relationship between the two compounds. The information presented herein is intended to provide a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this natural compound.

Introduction to this compound and its Estrogenic Potential

This compound is a furanocoumarin glycoside isolated from the seeds of Psoralea corylifolia L., a plant with a long history of use in traditional medicine. Upon ingestion, this compound is metabolized to its aglycone, isopsoralen. It is this metabolite, isopsoralen, that has been the focus of studies investigating its estrogen-like effects. Phytoestrogens, such as isopsoralen, are plant-derived compounds that can mimic the effects of endogenous estrogens by interacting with estrogen receptors (ERs).

Recent studies have recognized the estrogen-like activities of psoralen and isopsoralen[1]. Specifically, isopsoralen has been identified as an estrogen receptor alpha (ERα)-selective agonist. This selective activity suggests its potential for development as a selective estrogen receptor modulator (SERM) with applications in conditions such as osteoporosis and postmenopausal symptoms.

Quantitative Analysis of Estrogenic Activity

The estrogenic activity of isopsoralen has been quantified through various in vitro assays. The following tables summarize the key quantitative data from published studies.

Table 1: Estrogen Receptor Binding Affinity of Isopsoralen

| Compound | Estrogen Receptor Subtype | Assay Type | IC50 / EC50 | Reference |

| Isopsoralen | ERα | Reporter Gene Assay | 10⁻⁸ - 10⁻⁵ M (concentration range of activity) | |

| Isopsoralen | ERβ | Reporter Gene Assay | No significant activity |

Table 2: In Vitro Estrogenic Effects of Isopsoralen

| Assay Type | Cell Line | Endpoint Measured | Concentration | Result | Reference |

| Cell Proliferation Assay | MCF-7 | Cell Growth | Not specified | Significant promotion of proliferation | |

| Reporter Gene Assay | HeLa cells transfected with ERα/ERβ | Luciferase Activity | 10⁻⁸ - 10⁻⁵ M | Selective activation of ERα | |

| Zebrafish Larvae Assay | - | Expression of esr1, cyp19a1b, E2 and VTG levels | 80 µM | Increased expression and levels | [1] |

Molecular Signaling Pathways

The estrogenic activity of isopsoralen is primarily mediated through its interaction with estrogen receptor alpha (ERα). Upon binding to ERα in the cytoplasm, the isopsoralen-ERα complex translocates to the nucleus. In the nucleus, it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This can lead to the regulation of various physiological processes.

Additionally, isopsoralen has been shown to induce cholestasis via the activation of the ERK1/2 signaling pathway, which may represent an important therapeutic target for cholestasis induced by phytoestrogens[1].

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the estrogenic activity of isopsoralen.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol, for binding to ERα and ERβ.

-

Reagents: Recombinant human ERα and ERβ, [³H]-17β-estradiol, unlabeled 17β-estradiol (positive control), test compound (isopsoralen), assay buffer.

-

Procedure:

-

A constant concentration of recombinant ERα or ERβ is incubated with a fixed concentration of [³H]-17β-estradiol.

-

Increasing concentrations of the test compound (isopsoralen) or unlabeled 17β-estradiol are added to the mixture.

-

The reaction is incubated to reach equilibrium.

-

Bound and free radioligand are separated using a method such as dextran-coated charcoal or filtration.

-

The amount of bound radioactivity is measured by liquid scintillation counting.

-

The concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol (IC50) is calculated.

-

Estrogen-Responsive Reporter Gene Assay

This assay measures the ability of a compound to activate the transcription of a reporter gene (e.g., luciferase) under the control of an estrogen-responsive element (ERE).

-

Cell Line: A suitable cell line that does not endogenously express ER (e.g., HeLa or HEK293) is co-transfected with expression vectors for ERα or ERβ and a reporter plasmid containing an ERE-driven luciferase gene.

-

Procedure:

-

Transfected cells are plated in multi-well plates.

-

Cells are treated with various concentrations of the test compound (isopsoralen), a positive control (17β-estradiol), and a vehicle control.

-

After an incubation period, cells are lysed, and the luciferase activity is measured using a luminometer.

-

The fold induction of luciferase activity relative to the vehicle control is calculated to determine the estrogenic potency (EC50).

-

To confirm the ER-mediated mechanism, the assay can be repeated in the presence of an ER antagonist, such as ICI 182,780, which should block the observed activity.

-

MCF-7 Cell Proliferation (E-SCREEN) Assay

This assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of the estrogen-dependent human breast cancer cell line, MCF-7.

-

Cell Line: MCF-7 cells, which endogenously express ERα.

-

Procedure:

-

MCF-7 cells are maintained in a hormone-depleted medium (e.g., phenol red-free medium with charcoal-stripped serum) for several days to arrest cell growth.

-

Cells are then seeded in multi-well plates and treated with various concentrations of the test compound (isopsoralen), a positive control (17β-estradiol), and a vehicle control.

-

After an incubation period (typically 6 days), cell proliferation is quantified using methods such as the sulforhodamine B (SRB) assay, MTT assay, or by direct cell counting.

-

The proliferative effect is calculated relative to the vehicle control.

-

Conclusion and Future Directions

The available evidence strongly suggests that isopsoralen, the active metabolite of this compound, possesses estrogenic activity mediated primarily through the selective activation of estrogen receptor alpha. This molecular mechanism underpins its potential for therapeutic applications in estrogen-related conditions.

However, a significant knowledge gap remains concerning the direct activity of this compound. Future research should focus on:

-

Direct Estrogenic Activity of this compound: Conducting comprehensive in vitro assays to determine if this compound itself can bind to and activate estrogen receptors before its metabolic conversion.

-

Pharmacokinetics and Metabolism: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound to better understand its conversion to isopsoralen in vivo.

-

In Vivo Efficacy and Safety: Preclinical and clinical studies to evaluate the therapeutic efficacy and safety profile of this compound in relevant disease models.

A deeper understanding of the molecular pharmacology of both this compound and isopsoralen will be crucial for the successful translation of this natural product into a clinically valuable therapeutic agent.

References

In-depth Technical Guide: Pharmacokinetic Profile and Metabolism of Isopsoralenoside in vivo

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopsoralenoside, a furanocoumarin glycoside found in the fruit of Psoralea corylifolia L., has garnered significant interest for its potential pharmacological activities. Understanding its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes this compound—is paramount for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of this compound, with a focus on data presentation, detailed experimental protocols, and visual representations of key processes.

Pharmacokinetic Profile of this compound

The in vivo pharmacokinetic properties of this compound have been primarily investigated in rat models following oral administration, often as a component of Psoraleae Fructus extract.

Quantitative Pharmacokinetic Parameters

Studies have shown that after a single oral administration of Psoraleae Fructus extract to rats, the systemic exposure to this compound is generally lower compared to its aglycone, isopsoralen.[1][2] Furthermore, a marked gender difference in the pharmacokinetics of this compound has been observed.[2]

For clarity and comparative analysis, the following table summarizes the key pharmacokinetic parameters of this compound in rats. It is important to note that these values were obtained from studies administering a complex extract, and therefore represent the behavior of this compound in that specific matrix.

| Parameter | Value (Unit) | Study Condition |

| AUC (0-∞) | 8823 - 45501 ng·mL⁻¹·h⁻¹ | After 7-day oral administration of Psoraleae Fructus extract to rats[2] |

| t½ (half-life) | Shortened in male rats after repeated administration | After 7-day oral administration of Psoraleae Fructus extract to male rats[2] |

Note: AUC (Area Under the Curve) represents the total drug exposure over time. t½ (half-life) is the time required for the concentration of the drug in the body to be reduced by half. The provided AUC range reflects variability and potential gender differences.

Metabolism of this compound

The biotransformation of this compound is a critical determinant of its bioactivity and clearance from the body. The primary metabolic pathway identified for this compound is deglycosylation.

Metabolic Pathways

-

Deglycosylation by Intestinal Microflora: In vivo and in vitro studies have demonstrated that this compound is metabolized to its aglycone, isopsoralen, through the action of intestinal microflora.[1] This deglycosylation step is crucial as it can significantly alter the pharmacological activity of the compound.

The following diagram illustrates the primary metabolic conversion of this compound.

Further metabolism of the resulting isopsoralen can occur, leading to the formation of other metabolites.[3][4][5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines the typical experimental protocols employed in the in vivo pharmacokinetic studies of this compound.

Animal Studies

-

Animal Model: Male and female Sprague-Dawley or Wistar rats are commonly used.[2][6][7][8]

-

Housing and Acclimatization: Animals are housed in controlled environments with standard diet and water ad libitum, and are acclimatized for a period before the experiment.

-

Dosing: For oral administration, this compound, either as a purified compound or as part of an extract, is typically administered via oral gavage.[9]

-

Blood Sampling: Blood samples are collected serially from the tail vein or via a cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

-

Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

The following diagram depicts a typical workflow for an in vivo pharmacokinetic study.

Analytical Methodology: UPLC-MS/MS

A sensitive and selective ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is crucial for the accurate quantification of this compound in biological matrices.[1][10][11][12]

-

Sample Preparation: A protein precipitation method is commonly used to extract this compound from plasma samples. This typically involves adding a precipitating agent like methanol or acetonitrile, followed by vortexing and centrifugation.

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode is used.

-

Detection: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.

-

-

Method Validation: The analytical method is validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, recovery, matrix effect, and stability.[1][11]

The following table provides an example of the parameters for a UPLC-MS/MS method.

| Parameter | Specification |

| Instrument | UPLC system coupled with a triple quadrupole mass spectrometer |

| Column | ACQUITY UPLC BEH C18 (e.g., 2.1 mm x 100 mm, 1.7 µm)[10] |

| Mobile Phase A | 0.1% Formic Acid in Water[10] |

| Mobile Phase B | Acetonitrile[10] |

| Flow Rate | 0.2 mL/min[10] |

| Injection Volume | 1 µL[10] |

| Ionization Mode | ESI Positive/Negative[10] |

| MRM Transitions | Specific to this compound and Internal Standard |

Conclusion

This technical guide has provided a detailed overview of the in vivo pharmacokinetic profile and metabolism of this compound. The compound exhibits relatively low systemic exposure after oral administration as part of an extract, with deglycosylation by intestinal microflora being a key metabolic pathway. Significant gender-related differences in its pharmacokinetics have also been noted. The provided experimental protocols and analytical method details offer a foundation for researchers and drug development professionals working with this promising natural product. Further studies with purified this compound are warranted to fully elucidate its pharmacokinetic properties and metabolic fate, which will be crucial for its potential clinical applications.

References

- 1. A UPLC-MS/MS method for in vivo and in vitro pharmacokinetic studies of psoralenoside, this compound, psoralen and isopsoralen from Psoralea corylifolia extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Pharmacokinetic characteristics of psoralen,isopsoralen,psoralenoside and this compound in rats after oral administration of Psoraleae Fructus extract] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transformation of Psoralen and Isopsoralen by Human Intestinal Microbial In Vitro, and the Biological Activities of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transformation of Psoralen and Isopsoralen by Human Intestinal Microbial In Vitro, and the Biological Activities of Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. uh-ir.tdl.org [uh-ir.tdl.org]

- 7. Gender difference in the pharmacokinetics and metabolism of VX-548 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sex Differences in Intestinal P-Glycoprotein Expression in Wistar versus Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of oral dosing paradigms (gavage versus diet) on pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. phcog.com [phcog.com]

- 11. phcog.com [phcog.com]

- 12. Determination of Sophorabioside in Rat Plasma by UPLC-MS/MS and its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Antimicrobial Potential of Isopsoralenoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopsoralenoside, a benzofuran glycoside naturally occurring in the seeds of Psoralea corylifolia, has garnered interest within the scientific community for its potential therapeutic properties. While the crude extracts of Psoralea corylifolia have a long history of use in traditional medicine for treating various ailments, including skin infections, the specific contribution of this compound to the plant's overall antimicrobial profile remains an area of active investigation. This technical guide provides a comprehensive exploration of the current understanding of this compound's antibacterial and antimicrobial potential, addressing its known activities, putative mechanisms of action, and the experimental methodologies employed in its evaluation.

While direct and extensive quantitative data on the antimicrobial activity of isolated this compound is notably limited in publicly available scientific literature, this guide synthesizes the existing information on related compounds from Psoralea corylifolia to provide a valuable contextual framework for researchers. The focus remains on providing a technical and data-driven perspective to inform future research and drug development endeavors.

Quantitative Antimicrobial Activity

A thorough review of current literature reveals a scarcity of specific Minimum Inhibitory Concentration (MIC) data for this compound against a broad range of bacterial and fungal pathogens. Research has predominantly focused on other constituents of Psoralea corylifolia, such as bakuchiol, psoralen, and isopsoralen, which have demonstrated more potent antimicrobial effects.

To provide a comparative baseline for researchers, the following table summarizes the reported MIC values for psoralen and isopsoralen, the aglycone of this compound and its isomer, against various microorganisms. It is important to note that as a glycoside, this compound's own activity may differ significantly from its aglycone.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Psoralen | Staphylococcus aureus ATCC-29213 | >128 | [1] |

| Isopsoralen | Staphylococcus aureus ATCC-29213 | >128 | [1] |

| Psoralen | Methicillin-resistant Staphylococcus aureus (MRSA) – 15187 | >128 | [1] |

| Isopsoralen | Methicillin-resistant Staphylococcus aureus (MRSA) – 15187 | >128 | [1] |

| Psoralen | Escherichia coli ATCC-6739 | >128 | [1] |

| Isopsoralen | Escherichia coli ATCC-6739 | >128 | [1] |

| Psoralen | Pseudomonas aeruginosa ATCC-9027 | >128 | [1] |

| Isopsoralen | Pseudomonas aeruginosa ATCC-9027 | >128 | [1] |

Note: The high MIC values for psoralen and isopsoralen suggest that in their isolated form, their antibacterial activity against these specific strains is limited under the tested conditions. This may partly explain the research focus on other, more active compounds within Psoralea corylifolia.

Experimental Protocols

The evaluation of the antimicrobial potential of natural compounds like this compound relies on standardized and reproducible experimental protocols. The following methodologies are central to determining the efficacy of such compounds.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

a. Preparation of this compound Stock Solution:

-

Accurately weigh a precise amount of purified this compound.

-

Dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the microorganisms.

b. Inoculum Preparation:

-

From a fresh culture of the test microorganism grown on an appropriate agar medium, select several colonies and suspend them in a sterile broth (e.g., Mueller-Hinton Broth for bacteria).

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

-

Dilute the standardized suspension to achieve the final desired inoculum concentration in the microplate wells (typically 5 x 10⁵ CFU/mL).

c. Assay Procedure:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium.

-

Add the prepared microbial inoculum to each well.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate under optimal conditions for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Experimental workflow for the Broth Microdilution Assay.

Agar Well Diffusion Assay

This method is a qualitative or semi-quantitative assay to screen for antimicrobial activity.

a. Preparation of Agar Plates and Inoculum:

-

Prepare a suitable agar medium (e.g., Mueller-Hinton Agar) and pour it into sterile Petri dishes.

-

Spread a standardized inoculum of the test microorganism evenly over the surface of the agar.

b. Assay Procedure:

-

Create wells of a defined diameter in the agar using a sterile borer.

-

Add a known concentration of the this compound solution to each well.

-

A solvent control and a positive control (a known antibiotic) should be included.

-

Incubate the plates under appropriate conditions.

-

The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

Putative Mechanism of Action

While the specific molecular targets of this compound have not been extensively elucidated, the mechanisms of action of other antimicrobial compounds from Psoralea corylifolia, particularly those with a furanocoumarin or flavonoid structure, often involve the disruption of the bacterial cell membrane.

It is hypothesized that as a benzofuran glycoside, this compound's aglycone, psoralen, may interact with the bacterial cell envelope. The lipophilic nature of psoralen could facilitate its insertion into the phospholipid bilayer of the bacterial membrane. This insertion can disrupt the membrane's integrity and fluidity, leading to increased permeability. The subsequent leakage of essential intracellular components, such as ions, ATP, and nucleic acids, can ultimately result in bacterial cell death.

Hypothesized mechanism of action for this compound.

Conclusion and Future Directions

This compound remains a compound of interest within the rich phytochemical landscape of Psoralea corylifolia. While its individual antimicrobial potency appears to be less pronounced than other co-occurring metabolites, its contribution to the synergistic effects of the whole plant extract cannot be discounted. The lack of specific quantitative data for this compound highlights a significant knowledge gap and a clear opportunity for future research.

For drug development professionals and scientists, the following areas warrant further investigation:

-

Isolation and Purification: Development of efficient methods for the isolation of high-purity this compound to enable rigorous biological testing.

-

Comprehensive Antimicrobial Screening: Systematic evaluation of the MIC of this compound against a broad panel of clinically relevant bacteria and fungi, including multidrug-resistant strains.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways affected by this compound in microbial cells.

-

Synergy Studies: Investigation of the potential synergistic or additive effects of this compound when combined with other natural compounds from Psoralea corylifolia or with conventional antibiotics.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs to identify key structural features required for any observed antimicrobial activity.

A deeper understanding of the antimicrobial properties of this compound will not only contribute to the broader knowledge of natural product chemistry but may also unveil novel avenues for the development of new antimicrobial agents or adjuvants.

References

The Enigmatic Pathway of Isopsoralenoside: A Deep Dive into its Natural Occurrence and Biosynthesis in Plants

For Immediate Release

This technical guide provides an in-depth exploration of isopsoralenoside, a naturally occurring benzofuran glycoside with significant therapeutic potential. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the known natural sources of this compound, details its biosynthetic pathway, and presents key experimental methodologies used in its study.

Natural Occurrence of this compound

This compound is primarily found in the plant species Psoralea corylifolia L., also known as Cullen corylifolium. This plant, a member of the Fabaceae family, has a long history of use in traditional Chinese and Indian medicine. The seeds and fruits of Psoralea corylifolia are the principal sources of this compound and its aglycone, isopsoralen, along with other bioactive furanocoumarins and meroterpenes.[1][2][3] While Psoralea corylifolia is the most well-documented source, related species may also contain this compound, warranting further phytochemical investigation.

Quantitative Analysis of this compound

Quantitative studies have been conducted to determine the concentration of this compound in Psoralea corylifolia. These analyses are crucial for the standardization of herbal extracts and for understanding the plant's metabolic capacity. High-performance liquid chromatography (HPLC) is a commonly employed technique for the quantification of this compound and related compounds.

| Plant Species | Plant Part | Compound | Concentration (mg/g dry weight) | Analytical Method | Reference |

| Psoralea corylifolia L. | Seeds | This compound | 6.05 - 14.34 | UPLC-DAD | [4] |

| Psoralea corylifolia L. | Seeds | Psoralen | 2.37 - 3.90 | UPLC-DAD | [4] |

| Psoralea corylifolia L. | Seeds | Isopsoralen | 2.53 - 3.65 | UPLC-DAD | [4] |

| Psoralea corylifolia L. | Seeds | Psoralen | ~3.038 | HPLC | [5] |

| Psoralea corylifolia L. | Seeds | Angelicin | Not specified | HPLC | [6][7] |

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the furanocoumarin pathway. While the complete biosynthetic route to this compound has not been fully elucidated, significant portions are understood. The pathway can be broadly divided into the formation of the furanocoumarin scaffold (isopsoralen) and the subsequent glycosylation to yield this compound.

Biosynthesis of the Furanocoumarin Core: Psoralen and Angelicin

The biosynthesis of the angular furanocoumarin, angelicin (a structural isomer of psoralen), provides a well-studied model for the formation of the core structure of isopsoralen. This pathway originates from the shikimate pathway, which produces the aromatic amino acid L-phenylalanine.

Caption: Proposed biosynthetic pathway of this compound.

The key steps in the formation of the angular furanocoumarin skeleton are:

-

Formation of Umbelliferone: L-phenylalanine is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL) . Cinnamic acid is then hydroxylated to p-coumaric acid by cinnamate-4-hydroxylase (C4H) . Subsequent reactions, including ortho-hydroxylation catalyzed by p-coumaroyl-CoA 2'-hydroxylase (C2'H) , lead to the formation of umbelliferone, the central precursor for both linear and angular furanocoumarins.[8]

-

Prenylation: Umbelliferone undergoes prenylation at the C8 position by a prenyltransferase (PT) , specifically an umbelliferone dimethylallyltransferase (U8DT) , to yield osthenol.[9]

-

Cyclization and Dehydrogenation: Osthenol is then converted to (+)-columbianetin by a cytochrome P450 monooxygenase , columbianetin synthase. Finally, another cytochrome P450 enzyme, angelicin synthase (e.g., CYP71AJ51 in Peucedanum praeruptorum) , catalyzes the formation of angelicin from (+)-columbianetin.[10][11]

The conversion of angelicin to isopsoralen is hypothesized to occur via an isomerization reaction, although the specific enzyme catalyzing this step has not been definitively identified.

The Final Step: Glycosylation of Isopsoralen

The conversion of isopsoralen to this compound involves the attachment of a glucose moiety, a reaction catalyzed by a UDP-glycosyltransferase (UGT) . While the involvement of a UGT is highly probable based on general knowledge of plant secondary metabolism, the specific UGT responsible for the glycosylation of isopsoralen has not yet been characterized in Psoralea corylifolia or any other plant.[10][12] The processing of psoralenoside and this compound to their respective aglycones by β-glucosidase during the processing of P. corylifolia fruits further supports the occurrence of a glycosylation step in the biosynthesis.[2]

Experimental Protocols for Studying Furanocoumarin Biosynthesis

The elucidation of the furanocoumarin biosynthetic pathway has been made possible through a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are generalized protocols for key experiments.

Identification of Candidate Genes

A common approach to identify genes involved in a specific biosynthetic pathway is through transcriptomic analysis.

Caption: Workflow for candidate gene identification.

Methodology:

-

Elicitation of Plant Material: Plant tissues (e.g., cell cultures, seedlings) are treated with an elicitor, such as methyl jasmonate or fungal extracts, to induce the expression of defense-related genes, including those in the furanocoumarin pathway.

-

RNA Extraction and Sequencing: Total RNA is extracted from both elicited and control tissues at various time points. The RNA is then used for the construction of cDNA libraries and subsequent high-throughput sequencing (RNA-Seq).

-

Bioinformatic Analysis: The sequencing data is assembled and annotated. Differentially expressed genes between elicited and control samples are identified. Genes showing expression patterns that correlate with the accumulation of furanocoumarins are selected as candidates. Homology-based searches using known biosynthetic genes from other species are also employed.[4][13]

Functional Characterization of Biosynthetic Enzymes

Once candidate genes are identified, their function needs to be validated experimentally. Heterologous expression in microbial systems is a widely used method.

Methodology:

-

Gene Cloning and Vector Construction: The full-length coding sequence of the candidate gene is amplified by PCR and cloned into an appropriate expression vector (e.g., for yeast or E. coli).

-

Heterologous Expression: The expression vector is transformed into a suitable host organism, such as Saccharomyces cerevisiae (yeast) or Escherichia coli. The expression of the recombinant protein is induced.

-

Enzyme Assays:

-

In Vivo Assays: The microbial culture expressing the candidate enzyme is fed with the putative substrate. The culture medium and cell extracts are then analyzed by HPLC or LC-MS to detect the formation of the expected product.[11]

-

In Vitro Assays: The recombinant enzyme is purified from the microbial host. The purified enzyme is then incubated with the substrate and any necessary co-factors (e.g., NADPH for cytochrome P450 enzymes, UDP-glucose for UGTs). The reaction mixture is analyzed for product formation.[5][14]

-

Caption: Workflow for enzyme functional characterization.

Future Perspectives

The elucidation of the complete biosynthetic pathway of this compound holds significant promise for the metabolic engineering of this valuable compound. The identification and characterization of the specific UDP-glycosyltransferase responsible for the final step in its biosynthesis is a key missing piece of the puzzle. Future research efforts should focus on:

-

Transcriptome and Genome Analysis of Psoralea corylifolia: To identify candidate UGTs that are co-expressed with other genes in the furanocoumarin pathway.

-

Functional Screening of Candidate UGTs: Using the experimental protocols outlined above to test the activity of candidate UGTs with isopsoralen as a substrate.

-

Metabolic Engineering: Once the complete pathway is known, it can be reconstituted in a microbial host, such as yeast or E. coli, for the sustainable and scalable production of this compound.

This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence and biosynthesis of this compound. As research in this area continues, a more complete understanding of this intricate pathway will undoubtedly pave the way for novel applications in medicine and biotechnology.

References

- 1. researchgate.net [researchgate.net]

- 2. A review of Psoralea corylifolia L.: a valuable plant with profound biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Systematic analysis of the UDP-glucosyltransferase family: discovery of a member involved in rutin biosynthesis in Solanum melongena [frontiersin.org]

- 4. Furanocoumarins in two European species of Heracleum: transcriptomic and metabolomic study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro acetylcholinesterase inhibition by psoralen using molecular docking and enzymatic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Furanocoumarin biosynthesis in Ammi majus L. Cloning of bergaptol O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Genome-Wide Analysis of the UDP-Glycosyltransferase Family Reveals Its Roles in Coumarin Biosynthesis and Abiotic Stress in Melilotus albus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Two CYP71AJ enzymes function as psoralen synthase and angelicin synthase in the biosynthesis of furanocoumarins in Peucedanum praeruptorum Dunn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Genome-Wide Analysis of the UDP-Glycosyltransferase Family Reveals Its Roles in Coumarin Biosynthesis and Abiotic Stress in Melilotus albus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of genes associated with low furanocoumarin content in grapefruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Isopsoralenoside: A Potent Modulator of Osteoblastic Proliferation and Bone Formation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Isopsoralenoside, a primary active component derived from the traditional medicinal herb Psoralea corylifolia, has emerged as a promising therapeutic agent for metabolic bone diseases such as osteoporosis. This furanocoumarin compound has demonstrated significant effects on promoting osteoblastic proliferation and differentiation, key processes in bone formation. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various in vitro and in vivo studies on the effects of this compound on osteogenesis.

Table 1: In Vitro Efficacy of this compound on Osteoblast Proliferation and Differentiation

| Cell Line | Parameter | Optimal Concentration | Observed Effect | Citation |

| Human Jawbone Marrow Mesenchymal Cells | Proliferation & Osteogenic Differentiation | 1 x 10⁻⁶ mol/L | Effective promotion of cell proliferation and differentiation. | [1] |

| OB-6 Osteoblasts | Cell Viability (under H₂O₂ induced stress) | 1 µM | Significant protection against H₂O₂-induced reduction in cell viability. | [2][3] |

| OB-6 Osteoblasts | Calcium Deposition (under H₂O₂ induced stress) | 1 µM | Protection against H₂O₂-induced reduction in calcium deposition. | [2][3] |

| MC3T3-E1 Cells | Type I Collagen Expression | Not specified | Significantly upregulated compared to control groups. | [4] |

| MC3T3-E1 Cells | Alkaline Phosphatase (ALP) Activity | Not specified | Increased ALP activity, indicating enhanced osteoblast differentiation. | [5] |

Table 2: In Vivo Efficacy of this compound in Osteoporosis Models

| Animal Model | Treatment | Outcome | Citation |

| Ovariectomized (OVX) Mice | This compound | Significantly inhibited OVX-induced bone mineral density loss and restored impaired bone structural properties. | [1] |

| Sprague-Dawley Rat Chondrocytes | 40 mg/kg this compound | Promoted PI3K gene expression. | [5] |

Key Signaling Pathways in this compound-Mediated Osteogenesis

This compound exerts its pro-osteogenic effects by modulating several critical signaling pathways. The interplay of these pathways ultimately leads to the enhanced proliferation and differentiation of osteoblasts.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for osteoblastogenesis and bone formation.[2] this compound has been shown to activate this pathway, particularly under conditions of oxidative stress.[2][3]

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is another key regulator of cell proliferation and differentiation. Studies suggest that this compound can promote the expression of key components of this pathway in osteoblastic cells.[5]

Notch Signaling Pathway

The Notch signaling pathway is also implicated in this compound-induced osteogenesis. Interestingly, this compound appears to promote osteogenic differentiation by inhibiting this pathway.[1]

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the effects of this compound on osteoblasts. Researchers should optimize these protocols based on their specific cell lines and experimental conditions.

Cell Proliferation Assay (CCK-8)

This assay measures cell viability and proliferation.

-

Cell Seeding: Seed osteoblastic cells (e.g., human jawbone marrow mesenchymal cells) in a 96-well plate at a density of 5 x 10³ cells/well and culture overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 1 x 10⁻⁹ to 1 x 10⁻⁵ mol/L) for specified time points (e.g., 24, 48, 72 hours).

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell proliferation rate relative to the control group.

Alkaline Phosphatase (ALP) Activity Assay

ALP is an early marker of osteoblast differentiation.

-

Cell Culture and Treatment: Culture osteoblastic cells in a 24-well plate until they reach 80-90% confluence. Treat with the optimal concentration of this compound in an osteogenic induction medium.

-

Cell Lysis: After a specified culture period (e.g., 7 days), wash the cells with PBS and lyse them with a suitable lysis buffer (e.g., 0.1% Triton X-100).

-

ALP Reaction: Add an ALP substrate solution (e.g., p-nitrophenyl phosphate) to the cell lysate and incubate at 37°C.

-

Absorbance Measurement: Stop the reaction and measure the absorbance at 405 nm.

-

Normalization: Normalize the ALP activity to the total protein content of the cell lysate, determined by a BCA protein assay.

Alizarin Red S Staining for Mineralization

This staining method detects calcium deposits, a late marker of osteoblast differentiation.

-

Cell Culture and Treatment: Culture osteoblastic cells in a 12-well plate with an osteogenic induction medium and treat with this compound for an extended period (e.g., 21 days).

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Staining: Wash the fixed cells with distilled water and stain with 1% Alizarin Red S solution (pH 4.2) for 30 minutes at room temperature.

-

Washing and Imaging: Wash the cells with distilled water to remove excess stain and visualize the mineralized nodules under a microscope.

-

Quantification (Optional): To quantify the mineralization, destain the cells with a solution like 10% cetylpyridinium chloride and measure the absorbance of the extracted stain.

Western Blot Analysis

This technique is used to detect the expression levels of specific proteins in the signaling pathways.

-

Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., β-catenin, p-AKT, Runx2) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH or β-actin.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure the gene expression levels of osteogenic markers.

-

RNA Extraction: Extract total RNA from this compound-treated cells using a suitable RNA isolation kit.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using SYBR Green master mix and primers specific for target genes (e.g., RUNX2, COL1A1, ALP).

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) for normalization.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound on osteoblasts.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for promoting bone formation. Its multifaceted mechanism of action, involving the modulation of the Wnt/β-catenin, PI3K/AKT/mTOR, and Notch signaling pathways, underscores its robust pro-osteogenic properties. The provided data and protocols offer a solid foundation for further research and development of this compound-based therapies for osteoporosis and other bone-related disorders. Future investigations should focus on elucidating the precise molecular interactions and optimizing delivery systems to enhance its clinical efficacy.

References

- 1. Isopsoralen promotes osteogenic differentiation of human jawbone marrow mesenchymal cells through Notch signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isopsoralen ameliorates H2O2-induced damage in osteoblasts via activating the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]